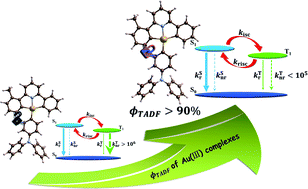A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
Journal of Materials Chemistry A Pub Date: 2020-08-26 DOI: 10.1039/D0TA07149H
Abstract
It is generally perceived that a fast reverse intersystem crossing rate of T1 → S1 (krisc) is crucial for efficient organic thermally activated delayed fluorescence (TADF) emitters. Herein, we demonstrate the non-radiative decay rate of T1 → S0 (kTnr) for transition metal complexes that is even more important. We calculated the interconversion rates among S0, S1 and T1 states for two Au(III)–TADF complexes with triphenylamine (TPA) as a donor moiety but with quite different quantum efficiencies: one with a moderate efficiency of 79% and the other with a high efficiency of 94%, and we found that the former has a much larger krisc (∼1010 s−1) than the latter (∼107 s−1). Such contradictions with the conventional picture are attributed to the relatively large kTnr (∼106 s−1) for the former, leading to an overall lower quantum efficiency. Thus, we propose a novel molecular design descriptor (the triplet non-radiative decay rate kTnr) for highly efficient transition metal TADF emitters. Further, we find that tetradentate ligand scaffolds with 5-5-6 membered chelate rings could reduce kTnr to <105 s−1 for Au(III)–TADF complexes, thereby achieving quantum efficiencies above 90%. Based on this theoretical guideline, we have proposed nine newly designed Au(III) complexes and predicted their high TADF efficiency.


Recommended Literature
- [1] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [2] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†
- [3] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [4] Understanding and design of non-conservative optical matter systems using Markov state models†
- [5] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [6] Back matter
- [7] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [8] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [9] Inside front cover
- [10] Condensed ferric dimers for green photocatalytic synthesis of nylon precursors†

Journal Name:Journal of Materials Chemistry A
Research Products
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8
-
CAS no.: 375-16-6
-
CAS no.: 104-12-1
-
CAS no.: 518-17-2
-
CAS no.: 2490-97-3
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9









